molecular formula C19H16BrClN2O2S B2859683 1-(4-bromophenyl)-2-(4-chlorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 899739-15-2

1-(4-bromophenyl)-2-(4-chlorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2859683
CAS No.: 899739-15-2
M. Wt: 451.76
InChI Key: JFKLVCHURUAFSY-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-(4-chlorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a bromophenyl group, a chlorophenylsulfonyl group, and a tetrahydropyrrolo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-2-(4-chlorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydropyrrolo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent.

    Attachment of the Chlorophenylsulfonyl Group: This can be done through a sulfonylation reaction using chlorosulfonic acid or a similar reagent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions: 1-(4-bromophenyl)-2-(4-chlorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl and chlorophenylsulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(4-bromophenyl)-2-(4-chlorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-(4-chlorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine
  • 1-(4-Bromophenyl)-2-(4-methylphenyl)-1H-pyrazole

Comparison: 1-(4-bromophenyl)-2-(4-chlorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is unique due to the presence of both bromophenyl and chlorophenylsulfonyl groups, which confer distinct chemical properties and reactivity. The tetrahydropyrrolo[1,2-a]pyrazine core also provides a rigid and stable framework, making it suitable for various applications.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN2O2S/c20-15-5-3-14(4-6-15)19-18-2-1-11-22(18)12-13-23(19)26(24,25)17-9-7-16(21)8-10-17/h1-11,19H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKLVCHURUAFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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